molecular formula C7H11NOS B2638570 1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol CAS No. 1339575-24-4

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol

Cat. No. B2638570
CAS RN: 1339575-24-4
M. Wt: 157.23
InChI Key: GMMOREOOANXLQX-UHFFFAOYSA-N
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Description

Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Thiazole is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of “1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol” is not available in the literature I have access to.

Scientific Research Applications

Spectroscopic and Aggregation Studies

One study focuses on the spectroscopic investigations and molecular aggregation behaviors of thiazole derivatives in various solvent solutions. The research highlights how the concentration of compounds and the structure of substituent groups affect molecule aggregation processes, which are essential for understanding the photophysical properties of these compounds (Matwijczuk et al., 2016).

Antioxidant Activity and QSAR Analysis

Another significant application lies in the QSAR (Quantitative Structure-Activity Relationship) analysis of thiazole derivatives to predict their antioxidant activities. This study aims to design new potential antioxidants by understanding the molecular structure parameters and their correlation with antioxidant activities (Drapak et al., 2019).

Biochemical and Computational Analysis for Therapeutic Applications

Research on 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines derivatives as alkaline phosphatase inhibitors showcases a combined laboratory and computational approach. These studies indicate the potential of these compounds as lead molecules for developing therapeutic agents targeting diseases associated with abnormal levels of alkaline phosphatases (Ahmed et al., 2022).

Catalytic and Synthetic Applications

The catalytic use of thiazole derivatives in transfer hydrogenation processes has been explored, emphasizing their efficiency as catalysts in organic synthesis (Aydemir et al., 2014). Moreover, studies on the synthesis of bromodifluoromethyl thiazoles from 1,3-dibromo-1,1-difluoro-2-propanone illustrate the utility of thiazole derivatives as synthons in drug discovery programs (Colella et al., 2018).

Antifungal Activity

The synthesis and evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds show promising activity against Candida strains. This research underscores the potential of thiazole derivatives in developing new antifungal agents (Zambrano-Huerta et al., 2019).

Mechanism of Action

properties

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5(9)3-7-4-10-6(2)8-7/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMOREOOANXLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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